(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide
CAS No.: 896302-12-8
Cat. No.: VC5669218
Molecular Formula: C20H22N2O6S2
Molecular Weight: 450.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896302-12-8 |
|---|---|
| Molecular Formula | C20H22N2O6S2 |
| Molecular Weight | 450.52 |
| IUPAC Name | N-[4,7-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-methylsulfonylbenzamide |
| Standard InChI | InChI=1S/C20H22N2O6S2/c1-26-11-10-22-17-15(27-2)8-9-16(28-3)18(17)29-20(22)21-19(23)13-6-5-7-14(12-13)30(4,24)25/h5-9,12H,10-11H2,1-4H3 |
| Standard InChI Key | SBMXTWASQCHSSV-QZQOTICOSA-N |
| SMILES | COCCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a benzo[d]thiazole ring system substituted with methoxy groups at positions 4 and 7, a 2-methoxyethyl group at position 3, and a 3-(methylsulfonyl)benzamide group attached via an ylidene linkage. The E-configuration of the imine bond (C=N) introduces geometric rigidity, which may enhance binding specificity to biological targets. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O6S2 |
| Molecular Weight | 450.52 g/mol |
| IUPAC Name | N-[4,7-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-methylsulfonylbenzamide |
| Topological Polar Surface Area | 131 Ų (estimated) |
The methoxy groups enhance lipophilicity, while the methylsulfonyl moiety contributes to electron-withdrawing effects, potentially stabilizing charge-transfer interactions.
Synthesis and Optimization
Reaction Pathway
The synthesis involves a multi-step sequence (Figure 1):
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Benzothiazole Core Formation: Condensation of 2-aminobenzenethiol derivatives with aldehydes or ketones under oxidative conditions .
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Methoxy Group Introduction: Etherification using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2CO3).
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Ylidene-Benzamide Coupling: Nucleophilic acyl substitution between the benzothiazole amine and 3-(methylsulfonyl)benzoyl chloride.
Critical Optimization Parameters:
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Temperature: 60–80°C for cyclization steps to minimize side reactions .
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Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction homogeneity.
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Catalyst: Iodine (I2) catalyzes benzothiazole ring closure, as demonstrated in analogous syntheses .
Biological Activity and Mechanistic Insights
Hypothesized Targets
The methylsulfonyl benzamide group is a hallmark of kinase inhibitors, suggesting potential activity against:
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Tyrosine Kinases: Interaction with ATP-binding pockets via hydrogen bonding to sulfonyl oxygen atoms.
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Carbonic Anhydrases: Sulfonamide moiety coordination to zinc ions in active sites.
Structure-Activity Relationships (SAR)
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Methoxyethyl Chain: Enhances solubility and modulates membrane permeability compared to alkyl substituents.
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E-Configuration: Restricts conformational flexibility, potentially improving target selectivity over Z-isomers.
Comparative Analysis with Analogues
| Compound | CAS No. | Molecular Formula | Key Substituents | Potential Application |
|---|---|---|---|---|
| Target Compound | 896302-12-8 | C20H22N2O6S2 | 4,7-dimethoxy, 3-(2-methoxyethyl) | Kinase inhibition |
| (Z)-2-Methyl-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2-ylidene)benzamide | 683237-40-3 | C17H16N2O3S2 | 6-methylsulfonyl, 3-methyl | Antimicrobial agents |
| (E)-N-(4,7-Dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide | 946261-84-3 | C21H24N2O7S2 | 4-methoxyphenylsulfonyl | Anti-inflammatory agents |
The target compound’s additional methoxy groups confer superior metabolic stability compared to, while its benzamide linkage differentiates it from the acetamide derivative in.
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